Ammonium-d4 bromide

Catalog No.
S690685
CAS No.
12265-06-4
M.F
BrH4N
M. Wt
101.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium-d4 bromide

CAS Number

12265-06-4

Product Name

Ammonium-d4 bromide

IUPAC Name

tetradeuterioazanium;bromide

Molecular Formula

BrH4N

Molecular Weight

101.97 g/mol

InChI

InChI=1S/BrH.H3N/h1H;1H3/i/hD4

InChI Key

SWLVFNYSXGMGBS-JBISRTOLSA-N

SMILES

[NH4+].[Br-]

Canonical SMILES

[NH4+].[Br-]

Isomeric SMILES

[2H][N+]([2H])([2H])[2H].[Br-]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Function: Acts as a deuterated source in NMR experiments. The four deuterium atoms (D) in the ammonium ion (ND₄⁺) do not possess magnetic spin, unlike the single proton (H) in regular ammonium (NH₄⁺). This eliminates signal interference from the ammonium itself, allowing scientists to focus on other signals in the sample.
  • Source:

Study of Material Properties under High Pressure:

  • Function: Ammonium-d4 bromide serves as a model compound for studying the behavior of materials under high pressure and low temperatures. Researchers use neutron diffraction techniques to analyze its structural changes under these extreme conditions.
  • Source:

Synthesis of Deuterated Compounds:

  • Function: Ammonium-d4 bromide can be used as a starting material for the synthesis of other deuterated compounds. These compounds are valuable tools in various scientific fields, including drug discovery and material science.
  • Source: This information can be found in various chemistry textbooks and research papers.

Ammonium-d4 bromide, also known as tetradeuterioazanium bromide, is a deuterated form of ammonium bromide with the molecular formula BrD4N\text{BrD}_4\text{N} and a molar mass of approximately 101.97 g/mol. This compound contains four deuterium atoms, which are heavy isotopes of hydrogen, replacing the hydrogen atoms in the ammonium ion. Ammonium-d4 bromide is characterized by its hygroscopic nature and is sensitive to moisture. It has a melting point of 452°C and a density of 2.528 g/mL at 25°C .

Ammonium-d4 bromide's primary function is not to have a specific mechanism of action but to serve as a source of deuterium atoms in scientific research.

  • The deuterium isotope (D) is a heavier version of hydrogen (H) with a neutron in its nucleus.
  • In some scientific experiments, particularly those involving Nuclear Magnetic Resonance (NMR) spectroscopy, replacing hydrogen atoms with deuterium can simplify the resulting NMR spectra, making it easier to identify and analyze other atoms in the molecule.
  • Ammonium bromide is a mild skin, eye, and respiratory irritant.
  • Specific safety information for ammonium-d4 bromide may not be readily available due to its less common use compared to regular ammonium bromide.
  • It is always recommended to handle any unknown compound with caution and consult safety data sheets (SDS) for general ammonium bromide when handling ammonium-d4 bromide.
Typical of ammonium salts. For instance, it can undergo dissociation in solution to yield deuterated ammonium ions and bromide ions:

NH4++BrNH4Br\text{NH}_4^++\text{Br}^-\rightarrow \text{NH}_4\text{Br}

In addition, it can react with bases or acids to form new compounds or salts, similar to its non-deuterated counterpart. The presence of deuterium allows for unique studies in isotope labeling, particularly in nuclear magnetic resonance spectroscopy.

While specific biological activity data for ammonium-d4 bromide is limited, its non-deuterated form, ammonium bromide, is known to exhibit various biological effects. Ammonium bromide has been used as an expectorant and sedative in medicinal applications. The deuterated variant may be utilized in research settings to trace metabolic pathways or study biological processes due to its distinct isotopic signature.

Ammonium-d4 bromide is typically synthesized by reacting ammonium bromide with heavy water (deuterium oxide). The reaction can be summarized as follows:

NH4Br+D2OND4Br+H2O\text{NH}_4\text{Br}+\text{D}_2\text{O}\rightarrow \text{ND}_4\text{Br}+\text{H}_2\text{O}

This method effectively replaces the hydrogen atoms in the ammonium ion with deuterium atoms, yielding ammonium-d4 bromide .

Research involving ammonium-d4 bromide often focuses on its interactions with other compounds in various chemical and biological settings. Its unique isotopic labeling allows scientists to track reactions and interactions more precisely than with non-deuterated compounds. Studies may involve examining how this compound affects reaction rates or product distributions compared to its non-deuterated analog.

Ammonium-d4 bromide shares similarities with several related compounds, particularly other deuterated ammonium salts and halides. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Ammonium BromideBrH4N\text{BrH}_4\text{N}Non-deuterated form; widely used in pharmaceuticals
Ammonium-d3 BromideBrD3N\text{BrD}_3\text{N}Contains three deuteriums; used for specific isotope studies
Deuterated AmmoniaND3\text{ND}_3Simple amine; used primarily in gas-phase studies
Potassium BromideKBr\text{KBr}Non-ammonium salt; used in various applications including medicine

Ammonium-d4 bromide's distinct feature lies in its complete substitution of hydrogen atoms with deuterium, making it particularly valuable for studies requiring precise isotopic differentiation. This property enhances its utility in research fields such as chemistry, biology, and pharmacology, where tracking molecular pathways is essential .

Neutron Diffraction Studies of Deuteron Positions

Neutron diffraction has been pivotal in resolving the positions of deuterons in ND₄Br due to the technique’s sensitivity to light nuclei. In the NaCl-type structure (space group Fm3m), the ammonium ion occupies the face-centered cubic lattice sites, with bromine ions forming a complementary cubic close-packed array [1] [4]. Neutron data reveal that deuterons in ND₄Br adopt tetrahedral coordination around nitrogen, with N–D bond lengths of approximately 1.03 Å, slightly longer than the N–H bonds in NH₄Br (1.01 Å) [1] [3]. This elongation arises from deuterium’s lower zero-point vibrational energy, which reduces the curvature of the potential energy well governing the N–D bond [3].

The orientation of the ND₄⁺ tetrahedron within the lattice is influenced by deuterium’s higher mass, which suppresses rotational tunneling observed in NH₄Br. This results in a static disordered arrangement of deuterons at temperatures below 100 K, as evidenced by the absence of librational modes in neutron scattering profiles [1]. The deuteron probability density maps derived from neutron data show anisotropic displacement parameters, indicating preferential vibrational directions aligned with the Br⁻···N–D hydrogen bonds [1] [2].

Table 1: Structural Parameters of ND₄Br from Neutron Diffraction

ParameterValue (ND₄Br)Value (NH₄Br)
Lattice constant (Å)6.926.90
N–D/N–H bond length (Å)1.031.01
Br⁻···N distance (Å)3.453.43
Space groupFm3mFm3m

Comparative Analysis of NH₄Br vs ND₄Br Crystal Packing

Isotopic substitution induces subtle but significant changes in crystal packing. While both NH₄Br and ND₄Br adopt the NaCl-type structure, the lattice constant of ND₄Br (6.92 Å) exceeds that of NH₄Br (6.90 Å) at 298 K [1] [4]. This expansion arises from the longer N–D bonds and the reduced curvature of the N–D potential, which allow for greater interionic separation. The Br⁻···D hydrogen bonds in ND₄Br are approximately 0.02 Å longer than Br⁻···H bonds in NH₄Br, as confirmed by neutron pair distribution function analysis [1] [3].

The enhanced mass of deuterium also alters the vibrational density of states. Incoherent neutron scattering measurements show that ND₄Br exhibits lower-frequency librational modes compared to NH₄Br, with a redshift of ~15 cm⁻¹ in the dominant N–D bending modes [1]. This softening reduces the effective force constants of hydrogen bonds, lowering the phase transition temperature from the disordered cubic phase to the ordered tetragonal phase by ~5 K in ND₄Br relative to NH₄Br [1] [2].

Temperature-Dependent Structural Modifications

Temperature profoundly influences ND₄Br’s structure due to the interplay between thermal motion and hydrogen bonding. Below 132 K, ND₄Br undergoes a phase transition to a tetragonal structure (space group P4/mmm), characterized by aligned ND₄⁺ tetrahedra and antiferroelectric ordering of Br⁻ ions [1] [2]. Neutron diffraction data collected at 80 K reveal a doubling of the c-axis (13.42 Å) relative to the cubic phase, with deuterons occupying ordered positions along the direction [1] [2].

At elevated temperatures (>400 K), anharmonic effects dominate, as evidenced by the temperature dependence of atomic displacement parameters (ADPs). The deuteron ADPs in ND₄Br increase linearly with temperature at a rate of 0.002 Ų/K, compared to 0.003 Ų/K for protons in NH₄Br, reflecting deuterium’s lower vibrational amplitude [1] [3]. Quasielastic neutron scattering further reveals that ND₄⁺ reorientation occurs on a timescale of 10⁻¹¹ s at 300 K, an order of magnitude slower than NH₄⁺, due to deuterium’s higher moment of inertia [1].

Table 2: Thermal Parameters of ND₄Br vs NH₄Br

ParameterND₄Br (300 K)NH₄Br (300 K)
Deuterium/Proton ADP (Ų)0.120.18
Phase Transition Temp (K)132137
Reorientation Time (s)2 × 10⁻¹¹3 × 10⁻¹²

Dates

Modify: 2023-08-15

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